molecular formula C13H12N2O3S B2470233 N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide CAS No. 329269-82-1

N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2470233
CAS No.: 329269-82-1
M. Wt: 276.31
InChI Key: VWHLDNBYDDTFMX-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring substituted with a nitro group and a carboxamide group, along with a 2,3-dimethylphenyl group attached to the nitrogen atom of the carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2,3-dimethylaniline with 5-nitrothiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

    Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate).

Major Products Formed

    Reduction: Formation of N-(2,3-dimethylphenyl)-5-aminothiophene-2-carboxamide.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

    Coupling: Formation of biaryl derivatives with various substituents.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity and specificity .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-8-4-3-5-10(9(8)2)14-13(16)11-6-7-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHLDNBYDDTFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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